1-Boc-5-bromo-6-methoxy-1H-indazole
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Overview
Description
1-Boc-5-bromo-6-methoxy-1H-indazole is a chemical compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a methoxy group attached to the indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-5-bromo-6-methoxy-1H-indazole typically involves multiple steps. One common method starts with the preparation of the indazole core, followed by the introduction of the Boc protecting group, bromination, and methoxylation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1-Boc-5-bromo-6-methoxy-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Boc-5-bromo-6-methoxy-1H-indazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-5-bromo-6-methoxy-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc protecting group can influence its reactivity and stability, while the bromine and methoxy groups can affect its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-6-methoxy-1H-indazole: Lacks the Boc protecting group, which can affect its reactivity and applications.
1-Boc-5-chloro-6-methoxy-1H-indazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
1-Boc-5-bromo-1H-indazole: Lacks the methoxy group, which can affect its biological activity and chemical behavior.
Uniqueness
1-Boc-5-bromo-6-methoxy-1H-indazole is unique due to the combination of the Boc protecting group, bromine atom, and methoxy group
Properties
IUPAC Name |
tert-butyl 5-bromo-6-methoxyindazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(17)16-10-6-11(18-4)9(14)5-8(10)7-15-16/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQMSJUMBDMBQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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